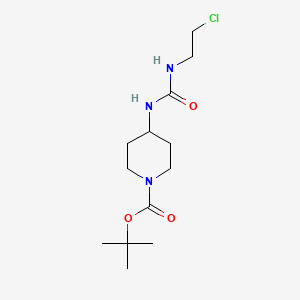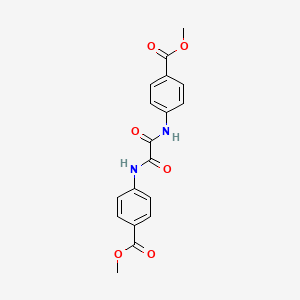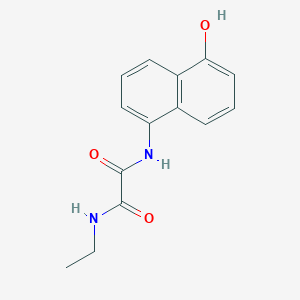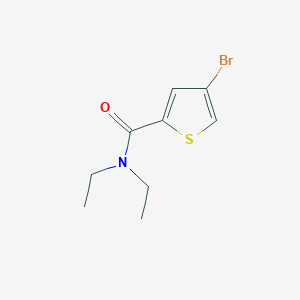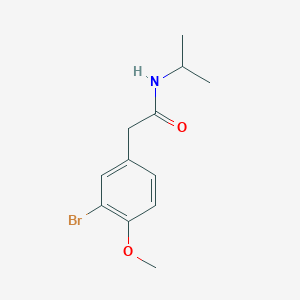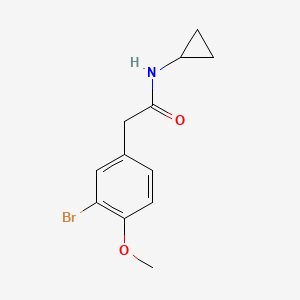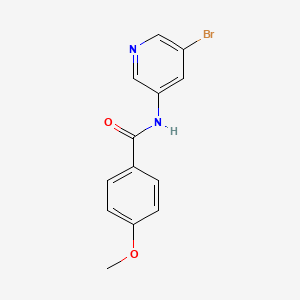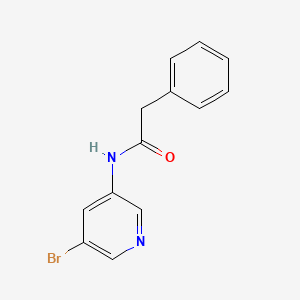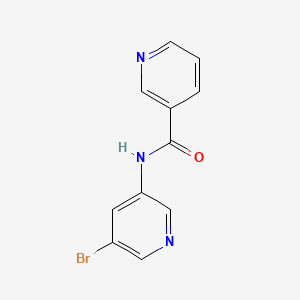
N-(5-Bromopyridin-3-yl)-3-methoxybenzamide
描述
N-(5-Bromopyridin-3-yl)-3-methoxybenzamide is an organic compound that features a brominated pyridine ring and a methoxy-substituted benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-3-yl)-3-methoxybenzamide typically involves the coupling of 5-bromopyridine-3-amine with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(5-Bromopyridin-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound .
科学研究应用
N-(5-Bromopyridin-3-yl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the interactions of brominated pyridine derivatives with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N-(5-Bromopyridin-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the methoxybenzamide group can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the bromine and methoxy groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar brominated pyridine ring but differ in the overall structure and functional groups.
Uniqueness
N-(5-Bromopyridin-3-yl)-3-methoxybenzamide is unique due to the presence of both the bromine atom and the methoxybenzamide group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
属性
IUPAC Name |
N-(5-bromopyridin-3-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-18-12-4-2-3-9(5-12)13(17)16-11-6-10(14)7-15-8-11/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDGYYZRPRHKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
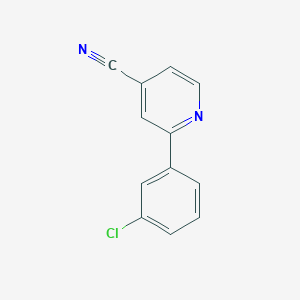
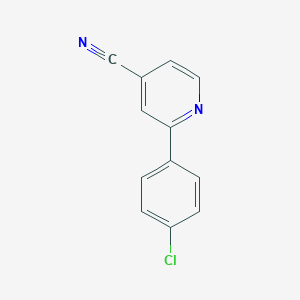
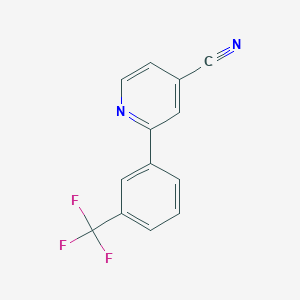
![2-[3-(2,4-Dioxopyrimidin-1-yl)propanoylamino]benzamide](/img/structure/B8009984.png)
![2-[[4-[3-(2,4-Dioxopyrimidin-1-yl)propanoylamino]benzoyl]amino]acetic acid](/img/structure/B8009989.png)
